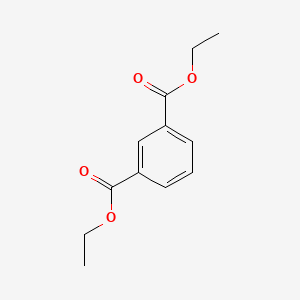

Diethyl isophthalate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 249815. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

diethyl benzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-3-15-11(13)9-6-5-7-10(8-9)12(14)16-4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVWYWVLMFVCDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027277 | |

| Record name | 1,3-Benzenedicarboxylic acid, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid (mp = 11.5 deg C); [ChemIDplus] | |

| Record name | Diethyl isophthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4847 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

302 °C @ 760 MM HG | |

| Record name | DIETHYL ISOPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5732 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER | |

| Record name | DIETHYL ISOPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5732 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1239 @ 17 °C/4 °C | |

| Record name | DIETHYL ISOPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5732 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

636-53-3 | |

| Record name | 1,3-Diethyl 1,3-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl isophthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL ISOPHTHALATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249815 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenedicarboxylic acid, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenedicarboxylic acid, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl isophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL ISOPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1QJK560FY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIETHYL ISOPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5732 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

11.5 °C | |

| Record name | DIETHYL ISOPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5732 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Diethyl Isophthalate: A Technical Guide for Researchers

Core Identifiers:

-

CAS Number: 636-53-3

-

Molecular Formula: C₁₂H₁₄O₄

This technical guide provides an in-depth overview of diethyl isophthalate (B1238265) (DEIP), the diethyl ester of isophthalic acid. It is intended for researchers, scientists, and professionals in drug development and related fields. This document outlines the compound's physicochemical properties, synthesis protocols, analytical methods, and known applications, with a clear distinction from its more commonly referenced isomer, diethyl phthalate (B1215562) (DEP).

Physicochemical Properties

Diethyl isophthalate is a colorless liquid at room temperature. Its key quantitative properties are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 222.24 g/mol | [1] |

| Melting Point | 11.5 °C | [1] |

| Boiling Point | 302 °C (at 760 mm Hg) | [1] |

| Density | 1.1239 g/cm³ (at 17 °C) | |

| Refractive Index | 1.508 (at 18 °C) | |

| Water Solubility | Insoluble |

Synthesis of this compound

The primary method for synthesizing this compound is the Fischer esterification of isophthalic acid with ethanol (B145695), typically using an acid catalyst.[1] A detailed protocol adapted from industrial production methods provides a clear path for laboratory-scale synthesis.[2]

Experimental Protocol: Synthesis via Fischer Esterification

This protocol describes the synthesis of high-purity this compound from isophthalic acid and ethanol using concentrated sulfuric acid as a catalyst.[2]

Materials:

-

Isophthalic acid (m-phthalic acid)

-

Ethanol (absolute)

-

Concentrated sulfuric acid

-

Sodium carbonate solution (for neutralization)

-

Anhydrous sodium sulfate (B86663) (for drying)

Procedure:

-

Esterification: In a reaction vessel equipped with a stirrer and condenser, charge isophthalic acid and ethanol in a mass ratio between 1:2.1 and 1:2.7.[2]

-

Begin stirring the mixture and slowly add concentrated sulfuric acid, corresponding to approximately 1.5% to 1.8% of the mass of the isophthalic acid.[2]

-

Heat the reactor to a temperature of 135-150 °C. The pressure will rise to approximately 0.4-0.5 MPa. Maintain these conditions for 3.5 to 4 hours.[2]

-

Dealcoholysis (Ethanol Removal): After the initial reaction, reduce the pressure to atmospheric and maintain the temperature between 110 °C and 140 °C for 2.5 to 3 hours to remove excess ethanol.[2]

-

Secondary Esterification: Cool the mixture and perform a secondary esterification step to drive the reaction to completion.

-

Neutralization and Washing: After cooling, neutralize the remaining acid catalyst and any unreacted isophthalic acid with a sodium carbonate solution.

-

Purification: Allow the mixture to stand and separate the organic layer. Wash the organic layer several times with water. Dry the crude this compound over anhydrous sodium sulfate.

-

Distillation: Purify the final product by vacuum distillation to obtain high-purity this compound.[2]

Analytical Protocols

Gas chromatography (GC) is a standard method for the identification and quantification of this compound.

Experimental Protocol: GC Analysis in Biological Samples

This protocol outlines a method for the determination of Kovats retention indexes of this compound in biological fluids for identification purposes.[1]

Instrumentation & Columns:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

Column 1: Glass capillary column with 0.5% OV-101 coating.

-

Column 2: Glass capillary column with 0.5% SE-30 coating.

Procedure:

-

Sample Preparation: Use a suitable liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method to isolate phthalates from the biological matrix (e.g., plasma, urine). The choice of solvent (e.g., isohexane, ethyl acetate) and cleanup steps is critical to minimize interference.[3][4]

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Hydrogen or Nitrogen

-

Oven Temperature (Column 1): 230 °C (Isothermal)

-

Oven Temperature (Column 2): 250 °C (Isothermal)

-

Detector: Flame Ionization Detector (FID)

-

-

Injection: Inject 1-2 µL of the prepared sample extract into the GC system.

-

Data Analysis: Identify the this compound peak based on its retention time compared to a pure standard. Calculate the Kovats retention index for confirmation. For quantitative analysis, a calibration curve should be prepared using standards of known concentrations.

Applications and Biological Activity

The primary documented use of this compound is as a plasticizer .[1] It is important to distinguish its applications from those of its isomer, diethyl phthalate (DEP, CAS 84-66-2), which is more commonly used and studied as a pharmaceutical excipient, solvent in cosmetics, and alcohol denaturant.[5][6]

While extensive research exists on the biological activity of DEP, including its role as an endocrine disruptor, data specific to this compound is limited.[7][8] The available information indicates its main relevance in industrial chemical synthesis, such as a high-boiling-point solvent in the production of tolylene diisocyanate (TDI).[2]

Safety and Toxicology

Toxicological data for this compound are sparse compared to its ortho-isomer. The available data suggest potential toxicity at high doses.

| Endpoint | Species | Route | Value | Effects Noted | Source |

| LDLo (Lowest Published Lethal Dose) | Mouse | Intraperitoneal | 1111 mg/kg | Somnolence, decreased activity | [1] |

| In Vitro Toxicity | Mouse L-cells, Chick embryo cells | N/A | - | Caused cell death | [1] |

| In Vivo Toxicity | Mouse | Intraperitoneal | 5 mmol/kg | Depressant effect, ptosis, death | [1] |

| Organ Toxicity | General | N/A | - | Classified as a secondary hepatotoxin (potential for liver damage) | [1] |

References

- 1. This compound | C12H14O4 | CID 12491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102241591A - Method for producing high-purity diethyl m-phthalate - Google Patents [patents.google.com]

- 3. oiv.int [oiv.int]

- 4. oiv.int [oiv.int]

- 5. drugpatentwatch.com [drugpatentwatch.com]

- 6. safic-alcan.com [safic-alcan.com]

- 7. The Peculiar Estrogenicity of Diethyl Phthalate: Modulation of Estrogen Receptor α Activities in the Proliferation of Breast Cancer Cells | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Diethyl Isophthalate via Esterification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethyl isophthalate (B1238265), a significant compound used as a plasticizer and a precursor in the production of various polymers. The primary focus of this document is the esterification of isophthalic acid with ethanol (B145695), a common and industrially relevant method.

Introduction

Diethyl isophthalate (CAS No. 636-53-3) is the diethyl ester of isophthalic acid.[1][2] Its synthesis is most commonly achieved through the direct esterification of isophthalic acid with an excess of ethanol in the presence of an acid catalyst.[1][3] This reaction, a type of Fischer-Speier esterification, is an equilibrium-driven process.[3][4] To drive the reaction toward the formation of the diethyl ester, an excess of the alcohol reactant is typically used.[3] Common acid catalysts for this process include sulfuric acid and p-toluenesulfonic acid.[3]

Reaction Mechanism and Signaling Pathway

The Fischer esterification of isophthalic acid with ethanol proceeds through a series of protonation and nucleophilic acyl substitution steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers and the elimination of water, the ester is formed.

Caption: Fischer Esterification Pathway for this compound Synthesis.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are presented below, based on established procedures.

Protocol 1: Synthesis using Boron Trifluoride Ethyl Ether Complex

This protocol utilizes a Lewis acid catalyst.

-

Materials:

-

Isophthalic acid (1 g, 8.1 mmol)

-

Boron trifluoride ethyl ether complex (10 mL)

-

Deionized water

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Suspend isophthalic acid in boron trifluoride ethyl ether complex in a 50 mL two-necked round-bottomed flask equipped with a magnetic stirrer and a reflux condenser connected to a calcium chloride drying tube.

-

Stir and heat the reaction mixture at 120 °C overnight. The milky white mixture will gradually turn into a brown solution.

-

Monitor the reaction progress by thin-layer chromatography (mobile phase: hexane/ethyl acetate, 3:1, v/v) to confirm completion.

-

After cooling, dilute the reaction mixture with deionized water (25 mL).

-

Extract the product with ethyl acetate (3 x 10 mL).

-

Combine the organic phases and wash with saturated sodium bicarbonate solution until no further gas evolution is observed.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.[5]

-

Protocol 2: High-Purity Synthesis using Sulfuric Acid Catalyst

This protocol is adapted from a method designed for producing high-purity this compound.[6]

-

Materials:

-

Isophthalic acid

-

Ethanol

-

Concentrated sulfuric acid

-

Sodium carbonate (for neutralization)

-

-

Procedure:

-

Esterification:

-

Charge the reactor with isophthalic acid and ethanol in a mass ratio of 1:2.1 to 1:2.7.[6]

-

With stirring, slowly add concentrated sulfuric acid, corresponding to 0.015 to 0.018 times the mass of the isophthalic acid.[6]

-

Heat the reactor to a temperature of 135-150 °C, allowing the pressure to rise to 0.4-0.5 MPa.[6]

-

Maintain these conditions for a reaction time of 3.5-4 hours.[6]

-

-

Dealcoholysis:

-

Reduce the temperature to 110-140 °C and carry out dealcoholysis under atmospheric pressure for 2.5-3 hours to remove excess ethanol.[6]

-

-

Secondary Esterification (Optional):

-

A secondary esterification step can be performed to further increase the yield.

-

-

Neutralization and Work-up:

-

Cool the reaction mixture.

-

Neutralize the remaining acid with a sodium carbonate solution.

-

Allow the layers to stand and separate.

-

-

Purification:

-

Distill the organic layer to purify the this compound.

-

Filter the final product.

-

-

Data Presentation

The following tables summarize quantitative data from various synthesis examples.

Table 1: Reaction Conditions for High-Purity this compound Synthesis

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

| Isophthalic Acid:Ethanol (mass ratio) | 1:2.1 | 1:2.4 | 1:2.7 |

| H₂SO₄ (mass fraction of isophthalic acid) | 0.015 | 0.016 | 0.018 |

| Esterification Temperature (°C) | 135-140 | 140-145 | 145-150 |

| Esterification Pressure (MPa) | 0.4 | 0.4 | 0.5 |

| Esterification Time (hours) | 4 | 4 | 3.5 |

| Dealcoholysis Temperature (°C) | 110-120 | 120-130 | 130-140 |

| Dealcoholysis Time (hours) | 3 | 2.5 | 2.5 |

Data sourced from a patent on a method for producing high-purity diethyl m-phthalate.[6]

Table 2: Yield and Physical Properties of this compound

| Property | Value | Reference |

| Yield (Protocol 1) | 92% (crude) | [5] |

| Molecular Formula | C₁₂H₁₄O₄ | [1][2] |

| Molecular Weight | 222.24 g/mol | [1] |

| Boiling Point | 302 °C at 760 mmHg | [1] |

| Melting Point | 11.5 °C | [1] |

| Density | 1.1239 g/cm³ at 17 °C | [1] |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound via Fischer esterification.

Caption: General Workflow for this compound Synthesis and Purification.

Conclusion

The synthesis of this compound via Fischer esterification of isophthalic acid with ethanol is a well-established and scalable method. The reaction yield and product purity are highly dependent on the reaction conditions, including the ratio of reactants, catalyst concentration, temperature, and pressure. The provided experimental protocols and quantitative data offer a solid foundation for researchers and professionals in the field to reproduce and optimize this synthesis. Further research could explore the use of alternative, more environmentally benign catalysts to enhance the green credentials of this important industrial process.

References

- 1. This compound | C12H14O4 | CID 12491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Benzenedicarboxylic acid, diethyl ester [webbook.nist.gov]

- 3. Diethyl 4-hydroxy-5-methylisophthalate | 7504-67-8 | Benchchem [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. This compound | 636-53-3 [chemicalbook.com]

- 6. CN102241591A - Method for producing high-purity diethyl m-phthalate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Diethyl Isophthalate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of diethyl isophthalate (B1238265) in a range of common organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility descriptions and provides a detailed experimental protocol for determining quantitative solubility in the laboratory.

Introduction to Diethyl Isophthalate

This compound (CAS No. 636-53-3), with the molecular formula C₁₂H₁₄O₄, is the diethyl ester of isophthalic acid. It is a colorless liquid at room temperature with a melting point of 11.5 °C and a boiling point of 302 °C.[1] It finds applications as a plasticizer.[1] Understanding its solubility in various organic solvents is crucial for its application in synthesis, formulation, and purification processes within the chemical and pharmaceutical industries.

Solubility of this compound

Quantitative solubility data for this compound in common organic solvents is not widely reported in scientific literature. However, qualitative descriptions of its solubility are available and summarized in the table below. It is generally characterized as being insoluble in water.[1][2] For its structural isomer, diethyl phthalate (B1215562), it is noted to be miscible with ethanol (B145695) and ethyl ether, and soluble in acetone, benzene, and carbon tetrachloride, which may provide some indication of the expected solubility behavior of this compound.[3][4][5] Phthalate esters, in general, are known to be highly soluble in ethanol.[6]

Table 1: Qualitative Solubility of this compound in Common Solvents

| Solvent | Chemical Formula | Type | Qualitative Solubility of this compound | Reference |

| Water | H₂O | Polar Protic | Insoluble | [1][2] |

| Ethanol | C₂H₅OH | Polar Protic | Miscible (based on data for diethyl phthalate) | [3] |

| Methanol | CH₃OH | Polar Protic | Soluble (inferred from general phthalate ester behavior) | |

| Acetone | C₃H₆O | Polar Aprotic | Soluble (based on data for diethyl phthalate) | [3][5] |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble (inferred from general ester compatibility) | |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble (inferred from general phthalate ester behavior) | |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble (inferred from general phthalate ester behavior) | |

| Toluene | C₇H₈ | Nonpolar | Soluble (inferred from general phthalate ester behavior) | |

| Hexane | C₆H₁₄ | Nonpolar | Sparingly Soluble/Partially Miscible (inferred from aliphatic solvent incompatibility of diethyl phthalate) | [4][5] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Miscible (based on data for diethyl phthalate) | [3] |

| Benzene | C₆H₆ | Nonpolar | Soluble (based on data for diethyl phthalate) | [3][5] |

| Carbon Tetrachloride | CCl₄ | Nonpolar | Soluble (based on data for diethyl phthalate) | [3][4] |

Note: Much of the specific data for organic solvents is inferred from the behavior of the closely related isomer, diethyl phthalate, due to a lack of direct quantitative data for this compound.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental method is required. The following protocol describes the widely used isothermal shake-flask method, which is a reliable technique for determining the solubility of a liquid solute in a solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Vials with airtight caps

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with UV detector (HPLC-UV))

Methodology:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of a separate, undissolved phase of this compound should be visible.

-

Place the vial in a thermostatically controlled shaker bath set to the desired experimental temperature.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary kinetics study can determine the minimum time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, cease agitation and allow the solution to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow for complete phase separation.

-

Carefully withdraw an aliquot of the clear, supernatant solvent phase using a pre-warmed syringe to prevent precipitation of the solute.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask.

-

Record the mass of the collected filtrate.

-

Dilute the filtrate with a known volume of the solvent to a concentration suitable for the analytical method.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the chosen solvent.

-

Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., GC-FID or HPLC-UV).

-

Construct a calibration curve by plotting the analytical signal versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mol/L, or mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

Conclusion

While precise, publicly available quantitative data on the solubility of this compound in common organic solvents is scarce, qualitative assessments and data from its isomer, diethyl phthalate, suggest it is soluble in many common polar aprotic and nonpolar organic solvents and insoluble in water. For applications requiring precise solubility values, the detailed isothermal shake-flask method provided in this guide offers a robust experimental approach for their determination. This protocol, combined with appropriate analytical techniques, will enable researchers and professionals in drug development and other chemical industries to generate the necessary data for their specific formulation and processing needs.

References

- 1. This compound | C12H14O4 | CID 12491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Diethyl Phthalate | C12H14O4 | CID 6781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diethyl phthalate 99.5 84-66-2 [sigmaaldrich.com]

- 5. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 6. tools.thermofisher.com [tools.thermofisher.com]

Spectroscopic Analysis of Diethyl Isophthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key spectroscopic data for Diethyl Isophthalate (B1238265) (CAS No. 636-53-3), a widely used plasticizer. The following sections present Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and industrial settings.

Spectroscopic Data Summary

The spectroscopic data for Diethyl Isophthalate is summarized in the following tables. It is important to note that while IR and MS data for this compound are available, specific, verified NMR data for this particular isomer is not consistently reported in publicly accessible databases. The NMR data presented below is for the closely related isomer, Diethyl Phthalate (CAS No. 84-66-2), and is included for illustrative purposes. Extreme caution should be exercised when using this NMR data for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data for Diethyl Phthalate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.61 | Multiplet | 1H | - | Aromatic (Ar-H) |

| 7.28 | Multiplet | 1H | - | Aromatic (Ar-H) |

| 4.15 | Quartet | 2H | 7 | -O-CH₂-CH₃ |

| 1.13 | Triplet | 3H | 7 | -O-CH₂-CH₃ |

¹³C NMR (Carbon-13 NMR) Data for Diethyl Phthalate

| Chemical Shift (δ) ppm | Assignment |

| 167.1 | C=O (Ester) |

| 132.0 | Aromatic (Ar-C) |

| 130.6 | Aromatic (Ar-C) |

| 128.5 | Aromatic (Ar-CH) |

| 61.3 | -O-CH₂- |

| 13.6 | -CH₃ |

Infrared (IR) Spectroscopy

The following table lists the major absorption bands observed in the infrared spectrum of this compound.[1]

Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1720 | Strong | C=O Stretch (Ester) |

| ~1250 | Strong | C-O Stretch (Ester) |

| ~3000-2850 | Medium | C-H Stretch (Aliphatic) |

| ~1600, ~1450 | Medium-Weak | C=C Stretch (Aromatic) |

| ~750-700 | Strong | C-H Bend (Aromatic, meta-disubstitution) |

Mass Spectrometry (MS)

The mass spectrum of this compound obtained by electron ionization (EI) shows several characteristic fragments.[1]

Major Mass Spectrometry Fragments for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment |

| 222 | Moderate | [M]⁺ (Molecular Ion) |

| 177 | High | [M - OCH₂CH₃]⁺ |

| 149 | High | [C₈H₅O₃]⁺ |

| 166 | Moderate | [M - 2(CH₂CH₃)]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small quantity of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

-

Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal.

-

Background Spectrum: A background spectrum of the clean salt plates or the empty ATR crystal is recorded. This is used to subtract the absorbance of the sample holder and the atmosphere (e.g., CO₂ and water vapor).

-

Sample Spectrum: The sample is placed in the beam path, and the infrared spectrum is recorded.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or through a direct insertion probe. The sample is vaporized in the ion source.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment in a reproducible manner.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

References

An In-depth Technical Guide to Diethyl Isophthalate as a Monomer for Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of diethyl isophthalate (B1238265) and its parent compound, isophthalic acid, as monomers in the synthesis of high-performance polymers. The unique meta-substitution of its carboxylate groups imparts specific structural characteristics to the resulting polymers, influencing their solubility, crystallinity, and thermal properties. This document details the primary polymerization routes, experimental protocols, and the properties of the resulting polyesters and polyamides, offering valuable insights for researchers in materials science and drug development.

Introduction to Isophthalate-Based Polymers

Isophthalic acid and its derivatives are key building blocks in polymer chemistry, leading to a wide range of materials from high-performance aromatic polyamides (aramids) to versatile polyesters. The meta-orientation of the functional groups in isophthalate monomers, in contrast to the para-orientation in terephthalates, disrupts the linearity of the polymer chain. This structural feature generally leads to polymers with lower melting points, reduced crystallinity, and improved solubility in common organic solvents, which can be advantageous for processing and specific applications.

Diethyl isophthalate can be utilized in polymer synthesis primarily through two main pathways:

-

Transesterification: For the synthesis of polyesters, this compound can undergo transesterification with a diol, similar to its more commonly used counterpart, dimethyl isophthalate. This reaction involves the exchange of the ethyl groups of the ester with the hydroxyl groups of the diol to form the polymer backbone, releasing ethanol (B145695) as a byproduct.

-

Conversion to Isophthaloyl Chloride: For the synthesis of high-performance polymers like polyamides and some polyesters, this compound can be hydrolyzed to isophthalic acid, which is then converted to the more reactive isophthaloyl chloride. This diacid chloride is highly susceptible to nucleophilic attack and readily reacts with diamines or diols.

Synthesis of Polyesters via Transesterification

The synthesis of polyesters from this compound typically follows a two-stage melt polycondensation process, analogous to the well-established methods using dimethyl isophthalate. The process involves an initial transesterification step followed by a polycondensation step under high vacuum and temperature to build high molecular weight chains.

This protocol describes the synthesis of poly(ethylene isophthalate) (PEI).

Materials:

-

This compound (DEI)

-

Ethylene (B1197577) glycol (EG)

-

Zinc acetate (B1210297) (catalyst)

-

Antimony trioxide (catalyst)

Procedure:

-

Ester Interchange: A reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation column is charged with this compound and a molar excess of ethylene glycol (e.g., a 1:2.2 molar ratio).

-

Zinc acetate (e.g., 200 ppm) is added as the transesterification catalyst.

-

The mixture is heated to approximately 180-220°C under a nitrogen atmosphere. Ethanol, the byproduct of the transesterification, is continuously distilled off. The reaction is monitored by measuring the amount of ethanol collected and is considered complete when the theoretical amount has been evolved.

-

Polycondensation: Antimony trioxide (e.g., 300 ppm) is added to the reaction mixture.

-

The temperature is gradually raised to 260-280°C, and a vacuum is slowly applied (e.g., down to <1 Torr).

-

The polycondensation reaction proceeds with the removal of excess ethylene glycol, leading to an increase in the viscosity of the melt.

-

The reaction is continued until the desired molecular weight is achieved, which can be inferred from the melt viscosity or by taking samples for analysis.

-

The resulting polymer is then extruded, cooled, and pelletized.

Table 1: Properties of Poly(ethylene isophthalate) (PEI) Homopolymer

| Property | Value | Reference |

| Glass Transition Temp (Tg) | 55–60 °C | [1] |

| Molecular Weight (Mn) | up to 21,000 g/mol | [1] |

| Crystallinity | Primarily amorphous | [1] |

| CO2 Permeability | Substantially lower than PET | [1] |

Synthesis of Polyamides via Isophthaloyl Chloride

Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. They are synthesized from the reaction of an aromatic diacid chloride with an aromatic diamine. This compound can be a precursor for this synthesis by first being converted to isophthaloyl chloride.

Experimental Protocol:

Materials:

-

Isophthalic acid

-

Thionyl chloride (SOCl₂) or Phosgene (COCl₂)

-

N,N-dimethylformamide (DMF) or Pyridine (catalyst)

-

Inert solvent (e.g., chlorobenzene, xylene)

Procedure:

-

In a reaction flask equipped with a reflux condenser and a gas outlet to neutralize HCl, isophthalic acid is suspended in an excess of thionyl chloride and a catalytic amount of DMF is added.[2]

-

The mixture is heated to reflux (approximately 80°C) and maintained at this temperature until the reaction is complete, which is indicated by the cessation of HCl gas evolution and the formation of a clear solution.[2]

-

Excess thionyl chloride is removed by distillation under atmospheric pressure.

-

The crude isophthaloyl chloride is then purified by vacuum distillation to yield a high-purity product.[3][4]

Experimental Protocol: Low-Temperature Solution Polycondensation of Isophthaloyl Chloride and an Aromatic Diamine (e.g., 4,4'-oxydianiline)

Materials:

-

Isophthaloyl chloride

-

4,4'-oxydianiline (ODA)

-

Anhydrous N-Methyl-2-pyrrolidone (NMP)

-

Anhydrous lithium chloride (LiCl)

Procedure:

-

A flame-dried, three-necked round-bottom flask is equipped with a mechanical stirrer and a nitrogen inlet.[5]

-

4,4'-oxydianiline and anhydrous lithium chloride (5-10 wt% of the solvent) are dissolved in anhydrous NMP under a nitrogen atmosphere.[5]

-

The solution is cooled to 0°C in an ice bath.[5]

-

Isophthaloyl chloride, dissolved in a minimal amount of anhydrous NMP, is added dropwise to the stirred diamine solution over 30-60 minutes while maintaining the temperature at 0°C.[5]

-

After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 4-24 hours.[5]

-

The resulting polymer solution is then poured into a non-solvent, such as methanol (B129727) or water, to precipitate the polyamide.

-

The polymer is collected by filtration, washed thoroughly with water and methanol, and dried under vacuum.

Table 2: Properties of Selected Aromatic Polyamides Derived from Isophthaloyl Chloride

| Diamine Monomer | Glass Transition Temp (Tg) | Thermal Stability (5% weight loss) | Solubility | Reference |

| 4-[4-(1-methyl-1-phenylethyl)phenoxy]-1,3-diamino benzene | 237–254 °C | > 336 °C | Soluble in polar aprotic solvents (NMP, DMAc) | [6] |

| 4-{4-[(4-methylphenyl)sulphonyl]phenoxy}-1,3-diamino benzene | 237–254 °C | > 336 °C | Soluble in polar aprotic solvents (NMP, DMAc) | [6] |

| Fluorinated diamines | 206–285 °C | 442–460 °C | Readily soluble in many organic solvents (DMAc, NMP, DMF, DMSO, pyridine, THF) at room temperature.[7] |

Visualization of Synthesis Pathways and Workflows

The following diagrams illustrate the key chemical transformations and experimental setups described in this guide.

Caption: Chemical structure of this compound.

Caption: Polyester synthesis workflow.

Caption: Polyamide synthesis workflow.

Conclusion

This compound, and by extension isophthalic acid, are versatile monomers for the synthesis of a variety of polymers. The meta-linkage in the isophthalate structure is a key determinant of the physical properties of the resulting polymers, often leading to materials with enhanced solubility and processability. While direct polymerization of this compound via transesterification is a viable route for polyesters, its conversion to isophthaloyl chloride opens up the synthesis of high-performance polyamides. The detailed protocols and property data presented in this guide serve as a valuable resource for researchers and professionals engaged in the development of new polymeric materials for a range of applications, including advanced coatings, films, and matrices for drug delivery systems. Further research into the direct polymerization of this compound and a more extensive characterization of the resulting polymers would be beneficial to fully exploit its potential as a monomer.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. Preparation method of high-purity isophthaloyl dichloride - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN104744232A - Method for preparing isophthaloyl dichloride - Google Patents [patents.google.com]

- 4. CN104387263A - Synthesis process of isophthaloyl dichloride - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

In Vitro Toxicological Profile of Diethyl Isophthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The available in vitro toxicological data for Diethyl Isophthalate (B1238265) (DEIP) is limited in the current scientific literature. Much of the existing research on diethyl phthalates focuses on the ortho-isomer, Diethyl Phthalate (B1215562) (DEP). This guide summarizes the available data for DEIP and, where data is lacking, provides information on DEP for comparative context, with the explicit caution that the toxicological profiles of these isomers may differ.

Executive Summary

Diethyl Isophthalate (DEIP) is a plasticizer with a toxicological profile that is not as extensively characterized as other common phthalates. This technical guide provides a comprehensive overview of the current in vitro toxicological data for DEIP, focusing on cytotoxicity, genotoxicity, endocrine disruption potential, and mechanisms of action such as apoptosis. Due to the scarcity of data for DEIP, information on its structural isomer, Diethyl Phthalate (DEP), is included to provide a broader context for potential toxicological endpoints. This guide is intended to serve as a resource for researchers designing and interpreting in vitro studies involving DEIP.

Cytotoxicity

In vitro studies on the cytotoxicity of this compound suggest a potential for dose-dependent cell viability reduction.

Quantitative Cytotoxicity Data

| Compound | Cell Line | Assay | Endpoint | Result |

| This compound (DEIP) | MDA-MB-231 | Not Specified | IC50 | 65 µg/mL[1] |

| This compound (DEIP) | Mice L-cells, Chick embryo cells | Not Specified | Cell Death | Observed[2] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Exposure: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and replace it with the medium containing different concentrations of DEIP. Include untreated and vehicle-treated cells as controls. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Experimental Workflow: In Vitro Cytotoxicity Testing

General workflow for in vitro cytotoxicity assessment.

Genotoxicity

There is a notable lack of in vitro genotoxicity data specifically for this compound. However, studies on its isomer, Diethyl Phthalate (DEP), have been conducted, with results being largely equivocal.

In Vitro Genotoxicity Data for Diethyl Phthalate (DEP)

| Test System | Endpoint | S9 Activation | Result | Reference |

| Salmonella typhimurium (TA100) | Gene Mutation | Without | Positive | [3] |

| Salmonella typhimurium (TA98, TA100, TA1535, TA1537) | Gene Mutation | With & Without | Negative | [4][5] |

| Dimethyl Isophthalate in S. typhimurium (TA98, TA100) | Gene Mutation | With & Without | Negative | [3] |

Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

-

Cell Preparation: Prepare a single-cell suspension from the control and DEIP-treated cultures.

-

Embedding in Agarose (B213101): Mix the cell suspension with low melting point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Apply an electric field to the slides. Damaged DNA (with strand breaks) will migrate from the nucleoid towards the anode, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage (e.g., % tail DNA, tail moment) using image analysis software.

Endocrine Disruption

In Vitro Endocrine Disruption Data for Diethyl Phthalate (DEP)

| Assay Type | Cell Line | Endpoint | Result |

| Estrogen Receptor (ER) Transactivation | CHO, MCF-7 | Increased ER transactivation | Positive[6] |

| ERα Binding Assay | Recombinant ERα | Direct binding | Negative[6] |

| MAPK Pathway Activation | MCF-7 | Increased p-ERK/ERK ratio | Positive |

Experimental Protocol: Estrogen Receptor (ER) Transactivation Assay

This assay measures the ability of a chemical to activate the estrogen receptor, leading to the expression of a reporter gene.

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., MCF-7, which endogenously expresses ER, or a cell line co-transfected with an ER expression vector and an estrogen-responsive reporter vector).

-

Compound Exposure: Treat the cells with various concentrations of DEIP, a positive control (e.g., 17β-estradiol), and a vehicle control.

-

Incubation: Incubate the cells for a sufficient period to allow for receptor activation and reporter gene expression (typically 24-48 hours).

-

Reporter Gene Assay: Measure the activity of the reporter gene product (e.g., luciferase or β-galactosidase) using a suitable assay kit.

-

Data Analysis: Express the results as a fold induction over the vehicle control and generate a dose-response curve to determine the EC50 value.

Apoptosis

In vitro studies have indicated that this compound can enhance apoptosis, particularly under conditions of cellular stress.

Mechanism of DEIP-Enhanced Apoptosis in PC12 Cells

A study on PC12 cells demonstrated that DEIP enhances apoptosis induced by serum deprivation.[7] While DEIP alone did not induce apoptosis, in serum-deprived conditions, it led to:

-

An increase in caspase-3-like activity.

-

A tendency for increased expression of the pro-apoptotic protein Bax.

-

An inclination for the release of cytochrome c from the mitochondria into the cytosol.

This suggests that DEIP may sensitize cells to apoptotic stimuli by modulating the intrinsic (mitochondrial) apoptotic pathway.

Signaling Pathway: DEIP-Enhanced Apoptosis

Proposed signaling pathway for DEIP-enhanced apoptosis in PC12 cells.

Experimental Protocol: Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

-

Cell Lysis: After treatment with DEIP and/or an apoptotic stimulus, harvest the cells and lyse them to release intracellular contents.

-

Substrate Addition: Add a fluorogenic or colorimetric substrate for caspase-3 (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC) to the cell lysates.

-

Incubation: Incubate the mixture to allow for the cleavage of the substrate by active caspase-3.

-

Signal Detection: Measure the resulting colorimetric or fluorescent signal using a microplate reader.

-

Data Analysis: Quantify the caspase-3 activity relative to a standard curve or as a fold change compared to control-treated cells.

Conclusion

The current body of in vitro toxicological data for this compound is sparse. Available evidence suggests a potential for cytotoxicity and the ability to enhance apoptosis through the intrinsic pathway. There is a significant data gap regarding its genotoxicity and endocrine-disrupting properties, with most of the available information in these areas focusing on its isomer, Diethyl Phthalate. Further research is warranted to fully characterize the in vitro toxicological profile of DEIP to better inform risk assessments and guide its use in various applications. Researchers are encouraged to conduct comprehensive in vitro studies, including a battery of cytotoxicity assays in various cell lines, robust genotoxicity assessments, and specific assays for endocrine activity, to address the existing data gaps.

References

- 1. In silico and in vitro analysis of diethyl phthalate as a quorum sensing inhibitor and its antitumor evaluation against MDA-MB-231 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C12H14O4 | CID 12491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Assessment of the mutagenicity of phthalate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TABLE 2-3, Genotoxicity of Diethyl Phthalate In Vitro - Toxicological Profile for Diethyl Phthalate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. HEALTH EFFECTS - Toxicological Profile for Diethyl Phthalate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Diethyl phthalate enhances apoptosis induced by serum deprivation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental Fate and Degradation of Diethyl Isophthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethyl isophthalate (B1238265) (DEIP) is a dialkyl ester of isophthalic acid, utilized primarily as a plasticizer. While less studied than its ortho-isomer, diethyl phthalate (B1215562) (DEP), its structural similarity suggests a comparable environmental fate governed by biotic and abiotic degradation processes. This document provides a comprehensive overview of the environmental fate and degradation pathways of DEIP, drawing on data from its isomers where specific information is unavailable. The primary degradation route is predicted to be biological, involving initial hydrolysis of the ester bonds to form monoethyl isophthalate (MEIP) and subsequently isophthalic acid, which then undergoes aromatic ring cleavage. Abiotic processes such as hydrolysis and photolysis are considered minor contributors to its overall environmental degradation. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the principal degradation pathways and experimental workflows.

Physicochemical Properties of Diethyl Isophthalate

The environmental partitioning and fate of this compound are influenced by its physicochemical properties. These properties determine its distribution in air, water, soil, and sediment compartments.

| Property | Value | Source |

| Molecular Formula | C12H14O4 | PubChem[1] |

| Molecular Weight | 222.24 g/mol | PubChem[1] |

| Physical Description | Liquid | ChemIDplus[1] |

| Melting Point | 11.5 °C | ChemIDplus[1] |

| Boiling Point | 302 °C at 760 mm Hg | Lide, D.R. (ed)[1] |

| Log Kow (Octanol-Water Partition Coefficient) | 2.9 (Computed) | PubChem[1] |

| Water Solubility | Practically insoluble | ChemicalBook[2] |

Environmental Fate and Partitioning

Upon release into the environment, DEIP is expected to partition between various environmental compartments. Its relatively low water solubility and moderate octanol-water partition coefficient suggest it will preferentially adsorb to organic matter in soil and sediment.[3] In soils with low organic content, DEIP may exhibit some mobility and could potentially leach into groundwater.[3] Due to its low vapor pressure, significant volatilization from water or soil surfaces is not anticipated to be a primary fate process.

Abiotic Degradation Pathways

Abiotic degradation processes for phthalate esters are generally considered to be slow under typical environmental conditions.[3][4]

Hydrolysis

Photolysis

Direct photolysis of phthalate esters in aquatic environments is not considered a significant degradation pathway as they do not absorb sunlight effectively.[4] However, indirect photodegradation can occur through reactions with photochemically generated reactive species like hydroxyl radicals (HO•). In the atmosphere, photodegradation is expected to be a more relevant pathway.[4] Studies on DEP using advanced oxidation processes (AOPs), such as UV/TiO2, demonstrate that the compound can be effectively degraded.[6][7][8] The process involves hydroxyl radical attack, leading to the formation of hydroxylated intermediates and eventual ring cleavage.[7][9]

Biotic Degradation Pathways

Biodegradation is the principal mechanism for the removal of phthalate esters from the environment.[3][10][11] Microorganisms in soil, sediment, and water can utilize these compounds as a source of carbon and energy.[12][13]

Aerobic Biodegradation

Under aerobic conditions, the degradation of this compound is hypothesized to proceed through a multi-step pathway initiated by nonspecific esterases.

-

Initial Hydrolysis: The degradation begins with the hydrolysis of one of the ethyl ester linkages, producing Monoethyl Isophthalate (MEIP) and ethanol.

-

Second Hydrolysis: A second hydrolysis step converts MEIP into Isophthalic Acid and another molecule of ethanol.

-

Aromatic Ring Cleavage: The central aromatic intermediate, isophthalic acid, is then targeted by dioxygenase enzymes. These enzymes hydroxylate the aromatic ring, making it susceptible to cleavage.

-

Central Metabolism: The ring cleavage products are further metabolized through pathways like the β-ketoadipate pathway, ultimately leading to intermediates of the Krebs cycle (e.g., succinyl-CoA, acetyl-CoA) and complete mineralization to CO2 and H2O.[14][15]

A proposed pathway for the aerobic biodegradation of this compound is illustrated below.

Anaerobic Biodegradation

Anaerobic degradation of phthalate isomers is also possible, although it often proceeds more slowly and may require longer acclimation periods (lag phases) for the microbial consortia.[16] Studies on isophthalic acid have shown that it can be completely mineralized under anaerobic conditions, but the required lag phases can range from 17 to 156 days.[16]

The anaerobic pathway is thought to proceed as follows:

-

Hydrolysis: Similar to the aerobic pathway, the initial steps involve the hydrolysis of DEIP to MEIP and then to isophthalic acid.

-

Ring Reduction and Cleavage: Unlike the aerobic pathway, which uses oxygenases, anaerobic degradation involves the activation of the aromatic ring (e.g., conversion to a CoA-thioester) followed by reduction and eventual cleavage without the direct involvement of molecular oxygen.[15] The resulting aliphatic compounds are then fermented to intermediates like acetate, H2, and CO2, which can be converted to methane (B114726) by methanogenic archaea.[2]

Summary of Quantitative Degradation Data

Quantitative data on the degradation of this compound specifically is limited. The following table includes data for the closely related isomer, Diethyl Phthalate (DEP), and for Isophthalic Acid to provide context.

| Compound | Process | Rate / Half-Life | Conditions | Source |

| Diethyl Phthalate (DEP) | Hydrolysis | t½ = 110 days | pH 8 | PubChem[5] |

| Diethyl Phthalate (DEP) | Aerobic Biodegradation | t½ ≈ 3 days | Aquatic environment (estimated) | PubChem[5] |

| Diethyl Phthalate (DEP) | Anaerobic Biodegradation | t½ ≈ 28 days | Aquatic environment (estimated) | PubChem[5] |

| Diethyl Phthalate (DEP) | Aerobic Biodegradation | Max rate: 14 mg-DEP/(L·h) | Sphingomonas sp. isolate | Fang et al., 2007[11] |

| Diethyl Phthalate (DEP) | Aerobic Biodegradation | >98% degradation in < 8 days | Anaerobic sewage sludge | Ziogou et al., 1989[3] |

| Isophthalic Acid | Anaerobic Biodegradation | Lag phase: up to 156 days | Granular sludge / Digested sewage sludge | Kleerebezem et al., 1999[16] |

Experimental Protocols

Investigating the environmental fate of DEIP involves a combination of microbial culture techniques, analytical chemistry, and controlled microcosm studies.

Aerobic Biodegradation Assay (General Protocol)

This protocol outlines a typical laboratory experiment to assess the aerobic biodegradability of DEIP by an isolated microbial strain or a mixed microbial consortium.

-

Isolation of Degrading Microorganisms:

-

Collect environmental samples (e.g., soil, sediment, activated sludge) from a site with potential prior exposure to phthalates.

-

Use an enrichment culture technique by inoculating a mineral salts medium (MSM) containing DEIP as the sole carbon source.

-

Perform serial dilutions and plate onto MSM agar (B569324) plates to isolate individual colonies capable of growing on DEIP.[13][17]

-

-

Batch Degradation Experiment:

-

Prepare sterile flasks containing a known volume of MSM.

-

Spike the medium with a precise concentration of DEIP (e.g., 50-200 mg/L), typically dissolved in a minimal amount of a solvent carrier like methanol.

-

Inoculate the flasks with a pre-cultured suspension of the isolated microorganism(s) to a specific optical density (e.g., OD600 = 0.1).

-

Include control flasks: a sterile control (medium + DEIP, no inoculum) to check for abiotic degradation, and an inoculum control (medium + inoculum, no DEIP) to monitor background microbial activity.

-

Incubate the flasks on an orbital shaker at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm) to ensure aerobic conditions.[13]

-

-

Sampling and Analysis:

-

At regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours), withdraw aliquots from each flask under sterile conditions.

-

Prepare samples for analysis by centrifuging to remove bacterial cells and filtering the supernatant.

-

Extract the aqueous sample to concentrate DEIP and its metabolites. A common method is liquid-liquid extraction (LLE) using a solvent like dichloromethane (B109758) or ethyl acetate.[18] Solid-phase extraction (SPE) can also be used.

-

Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the parent compound and identify degradation intermediates.[19][20]

-

Analytical Methodology: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard and highly effective technique for the quantification and identification of DEIP and its metabolites.[1][19]

-

Sample Preparation: Aqueous samples are typically extracted using LLE with a non-polar solvent. The solvent layer is collected, dried (e.g., with anhydrous sodium sulfate), and concentrated. For acidic metabolites like isophthalic acid, a derivatization step (e.g., silylation with BSTFA) may be required to increase volatility for GC analysis.[19]

-

Instrumentation: A gas chromatograph equipped with a capillary column (e.g., VF-Xms or similar) is used for separation.[18]

-

GC Conditions (Example):

-

Injector: Splitless mode at 250°C.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Program: Start at 100°C (hold 1 min), ramp at 5°C/min to 270°C, then ramp at 10°C/min to 320°C (hold 10 min).[18]

-

-

Mass Spectrometer: The MS is typically operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is used to improve sensitivity and selectivity. For identification of unknown metabolites, a full scan mode is used to obtain complete mass spectra, which are then compared against spectral libraries (e.g., NIST).

Quality Control: To prevent contamination, all glassware must be thoroughly cleaned, rinsed with solvent, and baked at a high temperature. Reagent blanks should be run with every sample batch to check for background phthalate contamination.[18][19]

Ecotoxicity of DEIP and Degradation Products

Low-molecular-weight phthalate esters and their isomers, including DEIP, have been shown to exhibit toxic effects in mammalian cell cultures and mice.[1] The degradation products may also be of concern. For example, while the monoester and phthalic acid metabolites of DEP are generally less toxic than the parent compound, they are not entirely benign.[12] Phthalic acid itself has been flagged for potential mutagenicity.[21] Given the structural similarities, a similar profile of decreasing toxicity from the parent diester to the monoester and dicarboxylic acid could be expected for DEIP, though specific toxicological studies are required for confirmation.

Conclusion

The environmental fate of this compound (DEIP) is primarily driven by biodegradation. While specific data for DEIP is sparse, evidence from its isomers suggests it undergoes sequential hydrolysis to monoethyl isophthalate and isophthalic acid, followed by aromatic ring cleavage under both aerobic and anaerobic conditions. Aerobic degradation is expected to be significantly faster than anaerobic degradation. Abiotic processes like hydrolysis and photolysis are likely to be minor contributors to its overall removal from the environment. Further research is needed to determine the specific degradation rates, microbial pathways, and potential for metabolite accumulation for DEIP to fully characterize its environmental risk profile.

References

- 1. This compound | C12H14O4 | CID 12491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethyl phthalate | 84-66-2 [chemicalbook.com]

- 3. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Diethyl Phthalate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Review of Environmental Fate and Effects of Selected Phthalate Esters, Danish Environmental Protection Agency [www2.mst.dk]

- 5. Diethyl Phthalate | C12H14O4 | CID 6781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Photodegradation of diethyl phthalate with PANi/CNT/TiO2 immobilized on glass plate irradiated with visible light and simulated sunlight-effect of synthesized method and pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Diethyl phthalate | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 11. civil.hku.hk [civil.hku.hk]

- 12. greenpeace.to [greenpeace.to]

- 13. Biodegradation of diethyl phthalate and phthalic acid by a new indigenous Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bacterial degradation of phthalate isomers and their esters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An Aerobic Hybrid Phthalate Degradation Pathway via Phthaloyl-Coenzyme A in Denitrifying Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anaerobic biodegradability of phthalic acid isomers and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Chemical Analysis and Risk Assessment of Diethyl Phthalate in Alcoholic Beverages with Special Regard to Unrecorded Alcohol | PLOS One [journals.plos.org]

- 19. atsdr.cdc.gov [atsdr.cdc.gov]

- 20. mdpi.com [mdpi.com]

- 21. pubs.acs.org [pubs.acs.org]

Diethyl Isophthalate: An Examination of its Antimicrobial Potential

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Published: December 21, 2025

Executive Summary

Diethyl isophthalate (B1238265), a diester of isophthalic acid, has been a subject of interest for its potential biological activities. This technical guide provides a comprehensive overview of the current scientific understanding of diethyl isophthalate as a potential antimicrobial agent. However, a thorough review of existing literature reveals a significant scarcity of direct research on the antimicrobial properties of this compound. The majority of available data focuses on its structural isomer, diethyl phthalate (B1215562) (DEP). This document will summarize the known antimicrobial activities and proposed mechanisms of action for diethyl phthalate, while clearly noting the data gap for this compound. This information is intended to serve as a foundational resource for researchers and professionals in the field of drug development, highlighting areas ripe for future investigation.

Introduction

The rising threat of antimicrobial resistance necessitates the exploration of novel chemical entities for the development of new therapeutic agents. Phthalate esters, a class of compounds widely used as plasticizers, have garnered attention for their diverse biological activities, including antimicrobial effects[1][2]. While various phthalate esters have been investigated, specific data on the antimicrobial potential of this compound remains elusive. This guide will synthesize the available research on the closely related isomer, diethyl phthalate, to provide a preliminary framework for understanding the potential of this class of molecules.

Antimicrobial Activity of Diethyl Phthalate (DEP)

Data on the antimicrobial activity of this compound is not available in the reviewed scientific literature. However, studies on its isomer, diethyl phthalate (DEP), have demonstrated activity against both bacteria and fungi.

Antibacterial Activity

Research has indicated that diethyl phthalate isolated from a marine Streptomyces species exhibits significant antibacterial activity. A study reported a zone of inhibition of 16.6 ± 2.08 mm against uropathogenic Escherichia coli[3]. Another study investigating an ethanol (B145695) leaf extract containing 92.31% diethyl phthalate reported minimum inhibitory concentration (MIC) values against various Gram-positive bacteria, as detailed in Table 1[4]. It is important to note that this data is for an extract and not the pure compound.

Table 1: Minimum Inhibitory Concentration (MIC) of an Ethanolic Leaf Extract Containing 92.31% Diethyl Phthalate against Gram-Positive Bacteria [4]

| Bacterium | MIC (mg/mL) |

| Staphylococcus aureus | 0.12 |

| Bacillus cereus | 0.06 |

| Bacillus subtilis | 0.25 |

| Micrococcus luteus | 0.50 |

Antifungal Activity

Proposed Mechanism of Action for Diethyl Phthalate (DEP)

The precise mechanism by which diethyl phthalate exerts its antimicrobial effects is not fully elucidated. However, in-silico studies suggest a potential mechanism involving the induction of oxidative stress within bacterial cells. This proposed pathway is illustrated in the diagram below. The binding of diethyl phthalate to antioxidant enzymes such as superoxide (B77818) dismutase (SOD) is hypothesized to inhibit their function, leading to an accumulation of reactive oxygen species (ROS)[5][6]. This surge in ROS can cause damage to vital cellular components, ultimately resulting in bacterial cell death[5][6].

References

- 1. Phthalic Acid Esters: Natural Sources and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C12H14O4 | CID 12491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diethyl 5-(hydroxymethyl)isophthalate | C13H16O5 | CID 610139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Technical Guide on the Discovery of Phthalates in Natural Products: The Case of Diethyl Phthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalic acid esters, or phthalates, are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). Their ubiquity in consumer products, from medical devices to food packaging, has led to their widespread distribution in the environment. While generally considered anthropogenic, a growing body of scientific literature has reported the isolation of various phthalates from a diverse range of natural sources, including plants, fungi, and bacteria.[1][2] This has ignited a critical debate within the natural products community: are these compounds genuine secondary metabolites, or are they simply environmental contaminants?

This technical guide addresses the discovery of phthalates in natural products, with a specific focus on Diethyl Phthalate (B1215562) (DEP), an isomer of the requested Diethyl Isophthalate. While information on the natural occurrence of this compound is scarce in scientific literature, its close isomer, DEP, has been more frequently identified, providing a valuable case study. This document summarizes the quantitative data, details the experimental protocols for isolation and characterization, and explores the reported biological activities and potential signaling pathways associated with naturally-derived DEP. It also critically examines the persistent issue of contamination, which is paramount in this field of research.

Case Study: Diethyl Phthalate (DEP) from Natural Sources